Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate
CAS No.:
Cat. No.: VC16701393
Molecular Formula: C26H39N5O8
Molecular Weight: 549.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H39N5O8 |
|---|---|
| Molecular Weight | 549.6 g/mol |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate |
| Standard InChI | InChI=1S/C26H39N5O8/c27-29-28-19-20(11-7-3-1-5-9-13-25(36)38-30-21(32)15-16-22(30)33)12-8-4-2-6-10-14-26(37)39-31-23(34)17-18-24(31)35/h20H,1-19H2 |
| Standard InChI Key | IGAIBPMZQMDGIO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(CCCCCCCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate, reflects its three critical components:
-
Heptadecanedioate backbone: A 17-carbon dicarboxylic acid esterified at both termini.
-
Azidomethyl group: Positioned at the ninth carbon, this group (-CH₂N₃) introduces bioorthogonal reactivity via the azide functionality.
-
Dioxopyrrolidinyl esters: Two 2,5-dioxopyrrolidin-1-yl groups serve as leaving groups, enhancing electrophilicity at the ester carbonyls.
The canonical SMILES string (C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(CCCCCCCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-]) confirms the spatial arrangement, while the InChIKey (IGAIBPMZQMDGIO-UHFFFAOYSA-N) provides a unique identifier for database referencing.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₉N₅O₈ |
| Molecular Weight | 549.6 g/mol |
| Functional Groups | Azide, dioxopyrrolidinyl esters |
| Reactivity Profile | Electrophilic, bioorthogonal |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate involves multistep organic transformations:
-
Backbone Preparation: Heptadecanedioic acid is esterified to form the dicarboxylate core.
-
Azidomethyl Introduction: A bromomethyl intermediate at C9 undergoes nucleophilic substitution with sodium azide (NaN₃) to install the -CH₂N₃ group.
-
Dioxopyrrolidinyl Activation: The carboxylic acid termini are activated using N-hydroxysuccinimide (NHS) or similar agents to form the dioxopyrrolidinyl esters .
Reactions are typically conducted under mild conditions (e.g., room temperature, inert atmosphere) to preserve the azide’s integrity. Progress is monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography or recrystallization.
Mechanistic Insights
The compound’s reactivity stems from two electrophilic centers:
-
Dioxopyrrolidinyl Esters: Undergo nucleophilic acyl substitution with amines or alcohols, releasing the NHS leaving group. This reactivity is exploited in peptide coupling and polymer crosslinking .
-
Azide Group: Participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a click reaction enabling selective bioconjugation without catalysts.
Applications in Scientific Research
Bioconjugation and Drug Delivery
The azidomethyl group enables site-specific labeling of biomolecules. For example, in antibody-drug conjugates (ADCs), the compound’s esters react with lysine residues, while the azide couples to alkyne-tagged cytotoxic agents via SPAAC. This dual functionality simplifies modular drug design.
Materials Science
In polymer chemistry, the compound serves as a crosslinker. Reaction with diamines or diols forms hydrogels with tunable mechanical properties, applicable in tissue engineering scaffolds .
Table 2: Comparative Analysis of Dioxopyrrolidine Derivatives
Future Directions and Challenges
While the compound’s applications are promising, gaps remain:
-
Toxicity Profiling: In vivo studies are needed to assess biocompatibility for therapeutic use.
-
Scalable Synthesis: Current methods require optimization for industrial-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume